1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(2-(2,4-dichlorophenyl)-5-methyl-4-((1-piperidinylamino)carbonyl)-1H-imidazol-1-yl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-2207 is a small molecule drug that acts as a cannabinoid receptor CB1 antagonist. It was initially developed by AstraZeneca Pharmaceuticals Co., Ltd. for the treatment of type 2 diabetes mellitus and obesity . The compound has a molecular formula of C25H25Cl2F3N4O4S and a molecular weight of 605.4542 .
Preparation Methods
The synthetic routes and reaction conditions for AZD-2207 are not extensively detailed in publicly available literature. it is known that the compound is supplied as a powder with a purity of ≥ 98% by high-performance liquid chromatography . The storage conditions for the powder are -20°C for three years or 4°C for two years .
Chemical Reactions Analysis
AZD-2207, being a highly lipophilic compound, undergoes various chemical reactions. The specific types of reactions it undergoes, such as oxidation, reduction, or substitution, are not explicitly detailed in the available sources. it is known that the compound is a cannabinoid receptor CB1 antagonist, which implies that it interacts with the CB1 receptor through binding and inhibition .
Scientific Research Applications
AZD-2207 has been used in scientific research primarily related to its role as a cannabinoid receptor CB1 antagonist. It has been studied for its potential therapeutic applications in treating type 2 diabetes mellitus and obesity . The compound’s high lipophilicity makes it a valuable tool in research focused on understanding the role of cannabinoid receptors in metabolic diseases .
Mechanism of Action
The mechanism of action of AZD-2207 involves its antagonistic effect on the cannabinoid receptor CB1. By binding to this receptor, AZD-2207 inhibits its activity, which is associated with various metabolic processes. The inhibition of CB1 receptors can lead to reduced appetite and improved insulin sensitivity, making it a potential therapeutic agent for metabolic diseases .
Comparison with Similar Compounds
AZD-2207 is similar to other cannabinoid receptor CB1 antagonists, such as AZD1175. Both compounds are highly lipophilic and have similar molecular weights, with minimal structural differences . AZD-2207’s unique properties, such as its specific binding affinity and lipophilicity, make it distinct in its class.
Properties
CAS No. |
866598-45-0 |
---|---|
Molecular Formula |
C25H25Cl2F3N4O4S |
Molecular Weight |
605.5 g/mol |
IUPAC Name |
[4-[2-(2,4-dichlorophenyl)-5-methyl-4-(piperidin-1-ylcarbamoyl)imidazol-1-yl]phenyl] 3,3,3-trifluoropropane-1-sulfonate |
InChI |
InChI=1S/C25H25Cl2F3N4O4S/c1-16-22(24(35)32-33-12-3-2-4-13-33)31-23(20-10-5-17(26)15-21(20)27)34(16)18-6-8-19(9-7-18)38-39(36,37)14-11-25(28,29)30/h5-10,15H,2-4,11-14H2,1H3,(H,32,35) |
InChI Key |
NHIXRYPUVCFFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)OS(=O)(=O)CCC(F)(F)F)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.